RBN-2397 and the PARP7 Inhibition Pathway: A Technical Guide
RBN-2397 and the PARP7 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1][2] PARP7 has emerged as a critical regulator of the type I interferon (IFN) signaling pathway within tumor cells, and its inhibition by RBN-2397 presents a novel therapeutic strategy in oncology.[3][4] This technical guide provides an in-depth overview of the mechanism of action of RBN-2397, the associated signaling pathways, a compilation of preclinical and clinical data, and detailed experimental protocols for key assays.
Introduction to PARP7 and RBN-2397
PARP7, also known as TIPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process called mono-ADP-ribosylation (MARylation).[3] PARP7 is upregulated in response to cellular stress, such as exposure to toxins in cigarette smoke, and is amplified in a variety of cancers.[5][6] A key function of PARP7 is the suppression of the type I interferon response to cytosolic nucleic acids, which cancer cells can exploit to evade immune surveillance.[3][7]
RBN-2397 was developed by Ribon Therapeutics as a highly selective, NAD+-competitive inhibitor of PARP7.[2][8] Its mechanism of action involves the restoration of type I IFN signaling in tumor cells, leading to both direct, cancer cell-intrinsic antitumor effects and the stimulation of an adaptive immune response.[1][9]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of RBN-2397 is the inhibition of PARP7's enzymatic activity, which leads to the reactivation of the type I interferon signaling pathway.[9] PARP7 negatively regulates this pathway by MARylating and inhibiting TANK-binding kinase 1 (TBK1), a crucial kinase that phosphorylates and activates the transcription factor IRF3.[3][7] By inhibiting PARP7, RBN-2397 prevents the MARylation of TBK1, allowing for its activation and subsequent phosphorylation of STAT1, leading to the expression of interferon-stimulated genes (ISGs).[9]
dot
Crosstalk with Androgen Receptor (AR) and Aryl Hydrocarbon Receptor (AHR) Signaling
PARP7 activity is also intertwined with nuclear receptor signaling. In prostate cancer, PARP7 is a direct target of the Androgen Receptor (AR) and can MARylate the AR, influencing its function.[1][8] Inhibition of PARP7 with RBN-2397 has been shown to have growth-inhibitory effects in prostate cancer cells where PARP7 expression is induced by AR activation.[8]
Furthermore, PARP7 is a negative regulator of the Aryl Hydrocarbon Receptor (AHR).[1] The combination of RBN-2397 with AHR agonists has been shown to act synergistically to inhibit the growth of a range of cancer cell lines that are relatively insensitive to either agent alone.[1] This synergy is associated with increased levels of nuclear AHR and enhanced transcription of AHR target genes.[1]
dot
Quantitative Data
Preclinical Activity of RBN-2397
| Parameter | Value | Cell Line / Model | Reference |
| In Vitro Potency | |||
| PARP7 IC50 | <3 nM | Biochemical Assay | [10] |
| PARP7 Kd | <0.001 µM | Biochemical Assay | [10] |
| Cellular MARylation EC50 | 1 nM | Cell-based Assay | [10] |
| Cell Proliferation IC50 | 20 nM | NCI-H1373 Lung Cancer Cells | [10] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent effects at ≥30 mg/kg | CT26 Syngeneic Model | [10] |
| Tumor Regression | Complete regressions at 100 mg/kg | CT26 Syngeneic Model | [10] |
| Pharmacokinetics | |||
| Half-life (t1/2) | 325 mins | In vivo (mouse) | [10] |
Phase 1 Clinical Trial (NCT04053673) Results
A first-in-human, phase 1 study of RBN-2397 was conducted in patients with advanced solid tumors.[11]
| Parameter | Dose Escalation Cohort (n=50) | Dose Expansion Cohort (n=53) | Reference |
| Dosing | 25 mg to 500 mg BID (intermittent or continuous) | 200 mg BID (recommended Phase 2 dose) | [4][11] |
| Most Common Tumor Types | Breast cancer, lung cancer, colon cancer | HNSCC, HR+ breast cancer, SCCL | [4] |
| Treatment-Related Adverse Events (TRAEs) (Any Grade) | 75.7% (n=78) across both cohorts | [4] | |
| Grade 3 TRAEs | 15.5% (n=16) across both cohorts | [4] | |
| Grade 4 TRAEs | 1.0% (n=1) across both cohorts | [4] | |
| Best Response | |||
| Partial Response (PR) | 1 (Breast Cancer) | 1 (HNSCC) | [4] |
| Stable Disease (SD) | 18 | 17 | [4] |
| Progressive Disease (PD) | 18 | 24 | [4] |
Experimental Protocols
PARP7 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP7 assay kits.[2][12]
Materials:
-
Recombinant human PARP7 enzyme
-
Histone-coated 96-well or 384-well plates
-
PARP Assay Buffer (e.g., 20 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (e.g., RBN-2397) dissolved in DMSO
Procedure:
-
Add test compounds or DMSO (vehicle control) to the wells of the histone-coated plate.
-
Add recombinant PARP7 enzyme to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding biotinylated NAD+ and incubate for 60 minutes at 25°C.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition of PARP7 activity for each test compound concentration.
dot
Western Blot for Phospho-STAT1 (pSTAT1)
This is a general protocol for detecting changes in STAT1 phosphorylation in response to RBN-2397 treatment.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1373)
-
RBN-2397
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-pSTAT1 (Tyr701), rabbit anti-total STAT1
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of RBN-2397 for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pSTAT1, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.
In Vivo Tumor Xenograft Study
This protocol describes a typical workflow for evaluating the antitumor efficacy of RBN-2397 in a syngeneic mouse model.[13]
Materials:
-
CT26 colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Matrigel
-
RBN-2397 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 CT26 cells mixed with Matrigel into the flank of BALB/c mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (vehicle control, RBN-2397 at various doses).
-
Administer RBN-2397 or vehicle daily via oral gavage.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP7 - Wikipedia [en.wikipedia.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Tumor-specific Th2 responses inhibit growth of CT26 colon-cancer cells in mice via converting intratumor regulatory T cells to Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]
- 11. ascopubs.org [ascopubs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
